Chromocene

Descripción general

Descripción

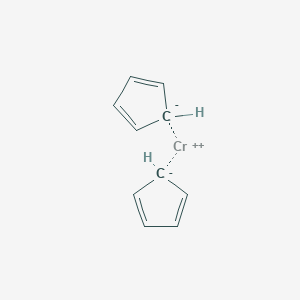

Chromocene, also known as this compound, is an organochromium compound with the formula [Cr(C₅H₅)₂]. It is a member of the metallocene family, which includes compounds like ferrocene and nickelocene. This compound is characterized by its dark red crystalline appearance and its ability to sublime in a vacuum .

Mecanismo De Acción

Target of Action

Bis(cyclopentadienyl)chromium(II) primarily targets chemical reactions as a catalyst . It is used in stereoselective pinacol-type cross-coupling reactions, thermal homo-polymerization and co-polymerization reactions, and Nozaki-Hiyama-Kishi reactions (additions of organic halides to aldehydes) .

Mode of Action

As a catalyst, Bis(cyclopentadienyl)chromium(II) facilitates chemical reactions without being consumed in the process . It interacts with its targets by lowering the activation energy of the reaction, enabling the reaction to proceed more efficiently .

Biochemical Pathways

The exact biochemical pathways affected by Bis(cyclopentadienyl)chromium(II) are dependent on the specific reactions it catalyzes. For instance, in stereoselective pinacol-type cross-coupling reactions, it can influence the formation of certain organic compounds . .

Result of Action

The result of Bis(cyclopentadienyl)chromium(II)'s action is the successful facilitation of the chemical reactions it catalyzes . This can lead to the efficient production of desired compounds in these reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for preparing bis(cyclopentadienyl)chromium(II) involves the reaction of chromium(II) chloride with sodium cyclopentadienide in tetrahydrofuran. The reaction can be represented as follows: [ \text{CrCl}_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow \text{Cr(C}_5\text{H}_5\text{)}_2 + 2 \text{NaCl} ] Another method involves the reduction of chromium(III) chloride with sodium cyclopentadienide .

Análisis De Reacciones Químicas

Types of Reactions

Chromocene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form chromium(III) compounds.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: The cyclopentadienyl ligands can be displaced by other ligands under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Ligand exchange reactions often require elevated temperatures and specific solvents.

Major Products

Oxidation: Chromium(III) compounds.

Reduction: Chromium(0) compounds.

Substitution: Various substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Chromocene has several applications in scientific research:

Medicine: Research is ongoing to investigate its potential therapeutic uses.

Industry: It is used in the production of certain polymers and as a catalyst in various industrial processes.

Comparación Con Compuestos Similares

Similar Compounds

Ferrocene: [Fe(C₅H₅)₂]

Nickelocene: [Ni(C₅H₅)₂]

Bis(benzene)chromium: [Cr(C₆H₆)₂]

Bis(cyclopentadienyl)cobalt(II): [Co(C₅H₅)₂]

Bis(cyclopentadienyl)nickel(II): [Ni(C₅H₅)₂]

Uniqueness

Chromocene is unique due to its specific redox properties and its ability to act as a catalyst in a variety of chemical reactions. Its structure and bonding also differ from other metallocenes, making it a valuable compound in both research and industrial applications .

Propiedades

Número CAS |

1271-24-5 |

|---|---|

Fórmula molecular |

C10H10Cr |

Peso molecular |

182.18 g/mol |

Nombre IUPAC |

chromium(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

Clave InChI |

WQGIIPSPIWDBHR-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2] |

SMILES canónico |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cr+2] |

Punto de ebullición |

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992) |

melting_point |

343 °F (NTP, 1992) |

Key on ui other cas no. |

1271-24-5 |

Descripción física |

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992) |

Solubilidad |

Decomposes (NTP, 1992) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bis(cyclopentadienyl)chromium(II) impact the thermo-oxidative stability of HDPE compared to traditional Ziegler-Natta catalysts?

A: While Bis(cyclopentadienyl)chromium(II) effectively catalyzes HDPE production, it can negatively affect the polymer's long-term stability. Research indicates that HDPE produced using Bis(cyclopentadienyl)chromium(II) exhibits lower intrinsic thermo-oxidative stability compared to HDPE synthesized with traditional Ziegler-Natta catalysts []. This difference arises from the nature of the catalyst residues left within the polymer matrix.

Q2: How does the silica support used with Bis(cyclopentadienyl)chromium(II) contribute to the pro-oxidative activity in HDPE?

A: During gas-phase polymerization, the silica support used with Bis(cyclopentadienyl)chromium(II) undergoes significant changes. Scanning electron microscopy reveals that the silica support shatters into submicron fragments, which then become dispersed throughout the polymer particles []. Upon exposure to air, the Bis(cyclopentadienyl)chromium(II) on these fragments oxidizes to a trivalent chromium species (Cr(III)), confirmed through UV/visible spectrophotometry and diffuse reflectance Fourier transform infrared (FTIR) spectroscopy []. This Cr(III) species, bound to the high surface area silica fragments, acts as a potent pro-oxidant, further contributing to the decreased thermo-oxidative stability of the resulting HDPE.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.